molecular formula C12H14N2O B7441072 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol

2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol

Cat. No.: B7441072
M. Wt: 202.25 g/mol
InChI Key: YCEPULVSXKKANF-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol is a chemical compound that features an imidazole ring substituted with a methyl group at the 1-position and a phenylethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol typically involves the reaction of 1-methylimidazole with a suitable phenylethanol derivative. One common method is the alkylation of 1-methylimidazole with a phenylethanol halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the imidazole ring.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylacetone.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenylethanol derivatives.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylethanol group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-imidazol-2-YL)-ethanol: Similar structure but lacks the phenyl group.

    1-(2-Hydroxyethyl)imidazole: Contains a hydroxyethyl group instead of phenylethanol.

    4-(1H-Imidazol-1-yl)aniline: Features an aniline group instead of phenylethanol.

Uniqueness

2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol is unique due to the presence of both the imidazole ring and the phenylethanol group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEPULVSXKKANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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